
2,4-dimethoxy-N-(2-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethoxy-N-(2-methoxyphenyl)benzamide, also known as 2C-E, is a synthetic chemical compound that belongs to the phenethylamine class of drugs. It is a potent psychedelic drug that has gained popularity in recent years due to its ability to produce intense visual and auditory hallucinations. The chemical structure of 2C-E is similar to other psychedelic drugs such as mescaline and LSD, and it is known to produce similar effects on the human brain.
作用機序
The exact mechanism of action of 2,4-dimethoxy-N-(2-methoxyphenyl)benzamide is not fully understood, but it is believed to work by binding to serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep, among other functions. By binding to serotonin receptors, 2,4-dimethoxy-N-(2-methoxyphenyl)benzamide can alter the activity of certain brain circuits, leading to the profound changes in perception and mood that are characteristic of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-dimethoxy-N-(2-methoxyphenyl)benzamide are complex and varied. The drug is known to produce intense visual and auditory hallucinations, as well as changes in mood, perception, and cognition. It can also cause physical effects such as increased heart rate, elevated blood pressure, and dilated pupils. The effects of 2,4-dimethoxy-N-(2-methoxyphenyl)benzamide can last for several hours, and the drug is known to be highly potent and unpredictable in its effects.
実験室実験の利点と制限
2,4-dimethoxy-N-(2-methoxyphenyl)benzamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is a highly potent and selective serotonin receptor agonist, which makes it useful for studying the role of serotonin in the brain. However, the drug is also highly unpredictable in its effects and can be difficult to control in laboratory settings. Additionally, the synthesis of 2,4-dimethoxy-N-(2-methoxyphenyl)benzamide is a complex and time-consuming process, which can limit its use in certain types of experiments.
将来の方向性
There are several potential future directions for research on 2,4-dimethoxy-N-(2-methoxyphenyl)benzamide. One area of interest is the potential therapeutic applications of the drug for the treatment of mental health conditions such as depression and anxiety. Another area of interest is the development of new and more selective serotonin receptor agonists based on the chemical structure of 2,4-dimethoxy-N-(2-methoxyphenyl)benzamide. Additionally, more research is needed to fully understand the mechanism of action of 2,4-dimethoxy-N-(2-methoxyphenyl)benzamide and its effects on the human brain.
合成法
The synthesis of 2,4-dimethoxy-N-(2-methoxyphenyl)benzamide is a complex process that involves several steps. It is typically synthesized from 2,5-dimethoxybenzaldehyde, which is converted into 2,5-dimethoxyphenethylamine. This compound is then reacted with 2-methoxyphenylacetic acid to produce 2,4-dimethoxy-N-(2-methoxyphenyl)benzamide. The synthesis of 2,4-dimethoxy-N-(2-methoxyphenyl)benzamide requires advanced knowledge of organic chemistry and should only be attempted by experienced chemists.
科学的研究の応用
2,4-dimethoxy-N-(2-methoxyphenyl)benzamide has been the subject of extensive scientific research in recent years, particularly in the fields of neuroscience and psychology. Researchers have studied the effects of 2,4-dimethoxy-N-(2-methoxyphenyl)benzamide on the human brain and have found that it produces profound changes in perception, mood, and cognition. Some studies have also suggested that 2,4-dimethoxy-N-(2-methoxyphenyl)benzamide may have therapeutic potential for the treatment of certain mental health conditions, although more research is needed in this area.
特性
分子式 |
C16H17NO4 |
|---|---|
分子量 |
287.31 g/mol |
IUPAC名 |
2,4-dimethoxy-N-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C16H17NO4/c1-19-11-8-9-12(15(10-11)21-3)16(18)17-13-6-4-5-7-14(13)20-2/h4-10H,1-3H3,(H,17,18) |
InChIキー |
YWQJDPCIDMNKJR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2OC)OC |
正規SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




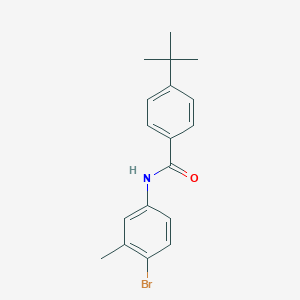

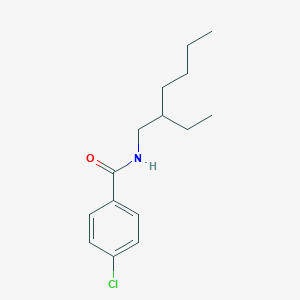

![4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B291678.png)
![N-[4-(diethylamino)phenyl]butanamide](/img/structure/B291679.png)
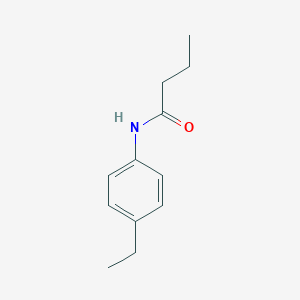
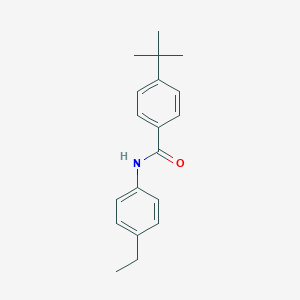

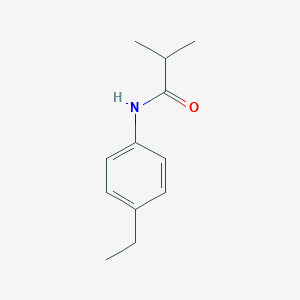

![Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate](/img/structure/B291694.png)
